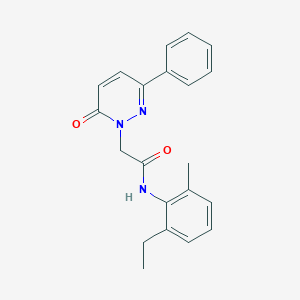

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

説明

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a central 6-oxo-3-phenylpyridazin-1(6H)-yl scaffold linked to an acetamide group substituted with a 2-ethyl-6-methylphenyl moiety. The ethyl and methyl groups on the phenyl ring likely enhance lipophilicity, influencing bioavailability and target binding, while the pyridazinone core may mediate interactions with biological receptors such as formyl peptide receptors (FPRs) or enzymes like acetylcholinesterase .

特性

IUPAC Name |

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-3-16-11-7-8-15(2)21(16)22-19(25)14-24-20(26)13-12-18(23-24)17-9-5-4-6-10-17/h4-13H,3,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNGZVFDROISENJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

The compound has the following chemical characteristics:

Research indicates that compounds similar to N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide may act through various biological pathways. The pyridazinone structure is known to exhibit diverse pharmacological activities including anti-inflammatory, analgesic, and potential anti-cancer effects.

Inhibition of Phosphodiesterase (PDE)

One of the notable mechanisms involves the inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in regulating intracellular levels of cyclic nucleotides, which play significant roles in various physiological processes. Specifically, PDE4 inhibitors have been associated with anti-inflammatory effects, making this class of compounds particularly relevant in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Anti-inflammatory Effects

In vitro studies have demonstrated that N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide exhibits significant anti-inflammatory activity. For example, it has been shown to reduce the production of pro-inflammatory cytokines in macrophage cultures, suggesting its potential utility in inflammatory disorders.

Anticancer Potential

Recent investigations have highlighted the compound's potential anticancer properties. In cell line studies, it was observed to induce apoptosis in various cancer cell types, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

A notable study involved the administration of N-(2-ethyl-6-methylphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide in a murine model of induced inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups. This suggests that the compound could be further developed as a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

類似化合物との比較

Structural and Functional Comparison with Analogues

Substituent Variations on the Aromatic Ring

(a) Halogen-Substituted Analogues

- N-(4-Bromophenyl)-2-[3-methyl-5-(4-methylthiobenzyl)-6-oxopyridazin-1(6H)-yl]acetamide (8a): This compound replaces the 2-ethyl-6-methylphenyl group with a 4-bromophenyl moiety. However, bulky substituents may reduce solubility compared to alkyl groups .

- N-(4-Iodophenyl) analogue (8b) : Similar to 8a but with iodine, which offers greater electron-withdrawing effects and steric bulk, possibly altering pharmacokinetic profiles .

(b) Heteroaromatic Substitutions

- 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-ylmethyl)acetamide : Substitutes the alkylated phenyl group with a pyridin-3-ylmethyl group. The nitrogen in the pyridine ring introduces hydrogen-bonding capability, which may improve solubility but reduce membrane permeability .

(c) Alkyl vs. Aryl Modifications

- S-metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide): Shares the N-(2-ethyl-6-methylphenyl) group but replaces the pyridazinone with a chloro and methoxyalkyl chain. This structural shift confers herbicidal activity by targeting plant-specific enzymes, unlike the pharmacological focus of pyridazinones .

Modifications to the Pyridazinone Core

Impact of Linker Structure

Key Structural-Activity Relationship (SAR) Trends

Pyridazinone Core: Essential for receptor binding, as seen in FPR modulators and acetylcholinesterase inhibitors. Oxidation at the 6-position is critical for activity .

Aromatic Substituents :

Data Table: Comparative Analysis of Selected Analogues

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。